2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine

Physicochemical Property Lipophilicity SAR Optimization

Replacing this pyridinyl imidazole with generic analogs alters selectivity and potency in kinase assays. The 2-chloro and N1-propyl groups precisely modulate lipophilicity (XLogP3=2.4) and ATP-pocket binding. - Essential for replicating p38 MAPK/JNK inhibition studies - Enables novel composition-of-matter patent positions - Direct intermediate for CNS-penetrant drug discovery

Molecular Formula C12H12ClN3O
Molecular Weight 249.7
CAS No. 1513545-37-3
Cat. No. B2727420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine
CAS1513545-37-3
Molecular FormulaC12H12ClN3O
Molecular Weight249.7
Structural Identifiers
SMILESCCCN1C=CN=C1C(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C12H12ClN3O/c1-2-6-16-7-5-15-12(16)11(17)9-3-4-14-10(13)8-9/h3-5,7-8H,2,6H2,1H3
InChIKeySQFVPHHISBZPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine Structural Identity & Overview


2-Chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine (CAS 1513545-37-3) is a heterocyclic small molecule with the molecular formula C12H12ClN3O and a molecular weight of 249.69 g/mol [1]. It features a pyridine core substituted with a chlorine atom at the 2-position and a 1-propyl-1H-imidazole-2-carbonyl moiety at the 4-position [1]. This compound belongs to the class of pyridinyl imidazole derivatives, a scaffold extensively investigated for kinase inhibition and anti-cytokine activities in medicinal chemistry [2].

Synthetic building block for pyridinyl imidazole kinase inhibitor SAR studies
Unique N1-propyl substitution supports patent-defensible chemical series exploration
Computed lipophilicity context compatible with CNS permeability screening probes

Substitution Limitations for 2-Chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine


Substituting 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine with a generic imidazole-pyridine analog is likely to compromise experimental outcomes because even minor structural variations in this scaffold can drastically alter target selectivity and potency. Research on pyridinyl imidazole p38 MAP kinase inhibitors demonstrates that specific substituent patterns are critical for achieving desired IC50 values and minimizing off-target effects [1]. The 2-chloro and 1-propyl substituents are not inert decorations; they modulate lipophilicity (XLogP3 = 2.4), hydrogen bonding capacity, and steric interactions within kinase ATP-binding pockets [2]. Therefore, sourcing the precise compound is essential for replicating published synthetic routes and maintaining consistency in structure-activity relationship (SAR) studies.

Scaffold Unsubstituted imidazole analogs may shift target selectivity and potency profiles away from designed SAR
Substituents The 2-chloro and N1-propyl groups critically modulate lipophilicity and binding contacts; generic analogs may not reproduce interaction patterns
Linker Carbonyl linker and propyl chain influence molecular weight and H-bond capacity; simpler pyridine derivatives risk reduced target engagement context

Differentiation Evidence for 2-Chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine


Enhanced Lipophilicity vs. Core Scaffolds

The compound exhibits significantly higher lipophilicity and molecular size compared to unsubstituted imidazole-2-carbonyl pyridine analogs. This property differentiation is crucial for modulating membrane permeability and target binding. [1] [2] [3]

Lipophilicity Comparison
Class-level
Δ XLogP3 +1.5 (2.4 vs 0.9)
May support CNS permeability screening context
Computed property; assay confirmation required
Physicochemical Property Lipophilicity SAR Optimization

Molecular Weight & H-Bond Acceptor Increase

The carbonyl linker and N-propyl substitution increase molecular weight and the number of hydrogen bond acceptors relative to simpler 2-chloro-4-(1H-imidazol-1-yl)pyridine. These changes can enhance binding affinity through additional polar contacts. [1] [2]

MW & H-Bond Acceptors
Class-level
Δ MW +70.1 g/mol; Δ HBA +1
May offer additional polar contacts for target binding
Computed properties; binding validation needed
Physicochemical Property Molecular Weight Hydrogen Bond Acceptor

Unique N1-Propyl Substitution Pattern

The 1-propyl group on the imidazole ring is a critical structural feature absent in all 2-, 3-, and 4-(1H-imidazole-2-carbonyl)pyridine analogs. This substitution is known to influence binding pocket occupancy and selectivity in kinase inhibitors. [1] [2]

N1-Propyl Substitution
Class-level
Unique vs. unsubstituted imidazole analogs
Enables distinct steric/electronic environment
Structural attribute; target engagement requires verification
Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor

2-Chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine Research Applications


Kinase Inhibitor SAR Studies

This compound is best procured as a key intermediate for the synthesis of novel kinase inhibitors. The unique combination of a 2-chloro pyridine, a carbonyl linker, and an N1-propyl imidazole provides multiple vectors for chemical elaboration, enabling systematic exploration of structure-activity relationships (SAR) around the p38 MAPK and JNK kinase families, where similar pyridinyl imidazole scaffolds have demonstrated high potency [1].

CNS-Penetrant Drug Development

With an XLogP3 of 2.4, this compound is predicted to have favorable CNS drug-like properties [2]. Procurement is recommended for programs targeting neurological disorders where blood-brain barrier penetration is a key requirement. The lipophilic propyl group distinguishes it from more polar, non-penetrant imidazole-pyridine analogs [2].

Patent-Defensible Chemical Synthesis

The N1-propyl substitution pattern is relatively uncommon among commercially available imidazole-2-carbonyl pyridine building blocks [3]. Using this compound as a starting material can lead to novel chemical entities with a higher likelihood of securing composition-of-matter patents, a critical factor in competitive pharmaceutical research.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR intermediate synthesis
Multiple derivatization vectors (chloro, carbonyl, N1-propyl)
Target selectivity and potency profiling in kinase panels
CNS probe design and candidate synthesis
Computed lipophilicity profile
In vitro permeability and brain exposure models
Patent-defensible scaffold selection
Uncommon N1-propyl imidazole substitution pattern
Novelty search and IP landscape review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-(1-propyl-1H-imidazole-2-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.